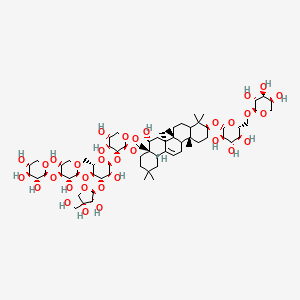

![molecular formula C19H17ClN2O2 B2973893 甲酸甲酯 6-氯-4-[(3,4-二甲基苯基)氨基]喹啉-2-甲酸酯 CAS No. 1207031-06-8](/img/structure/B2973893.png)

甲酸甲酯 6-氯-4-[(3,4-二甲基苯基)氨基]喹啉-2-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

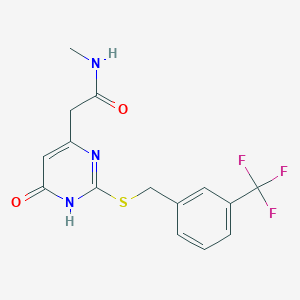

“Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are used in the synthesis of various pharmaceuticals and dyes .

Chemical Reactions Analysis

Quinolines can undergo various reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . The specific reactions that this compound can undergo would depend on the reagents and conditions used.科学研究应用

Anticancer Activity

Quinoline derivatives have been identified as significant pharmacophores in the development of anticancer agents. The structural motif of quinoline is present in various therapeutic agents due to its broad spectrum of biological responses . Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate, with its complex quinoline structure, could be investigated for its potential anticancer properties, especially in targeting specific cancer cell lines or in the development of new chemotherapeutic drugs.

Antioxidant Properties

The quinoline nucleus has been associated with antioxidant properties, which are crucial in combating oxidative stress-related diseases . Research into the antioxidant capacity of Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate could lead to the development of novel antioxidants that may be used to protect cells from free radical damage, which is a common pathway in various chronic diseases.

Anti-Inflammatory Uses

Anti-inflammatory drugs often contain quinoline derivatives due to their effective inhibition of inflammatory pathways . Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate could be explored for its use in treating inflammatory conditions such as arthritis or autoimmune diseases, where controlling inflammation is a key aspect of therapy.

Antimalarial Applications

Quinolines are historically known for their antimalarial activity, with chloroquine being one of the most famous examples . The compound could be synthesized and tested for its efficacy against various strains of Plasmodium, the parasite responsible for malaria, potentially contributing to the fight against this life-threatening disease.

Anti-SARS-CoV-2 Potential

Given the ongoing research into treatments for COVID-19, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 activity . Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate might be a candidate for further investigation in this field, particularly in drug repurposing studies or in the design of new antiviral compounds.

Antituberculosis Agent

Tuberculosis (TB) remains a major global health challenge, and new drugs are constantly being sought after. Quinoline derivatives have shown promise as antituberculosis agents . Research into the application of Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate could lead to the discovery of new TB treatments, especially in cases resistant to current medications.

作用机制

Target of Action

Quinoline derivatives are known to have a wide range of biological activities and can interact with various enzymes and receptors in the body .

Mode of Action

Without specific information, it’s hard to say exactly how this compound interacts with its targets. Many quinoline derivatives exert their effects by interacting with cellular enzymes and receptors, altering their function .

Biochemical Pathways

Again, without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Quinoline derivatives can be involved in a variety of biochemical pathways depending on their specific structures and targets .

Result of Action

Quinoline derivatives can have a wide range of effects depending on their specific structures and targets .

属性

IUPAC Name |

methyl 6-chloro-4-(3,4-dimethylanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-11-4-6-14(8-12(11)2)21-17-10-18(19(23)24-3)22-16-7-5-13(20)9-15(16)17/h4-10H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOPJCDNEGINET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

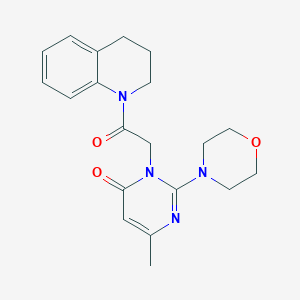

![N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2973814.png)

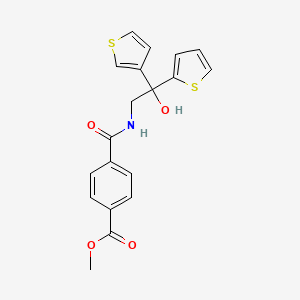

![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2973816.png)

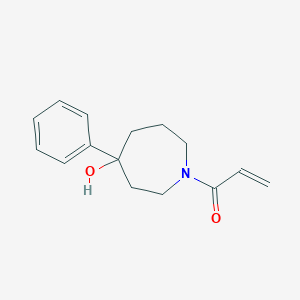

![N'-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-N,N-dimethyl-1,2-ethanediamine](/img/structure/B2973817.png)

![N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2973819.png)

![2-[1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2973820.png)

![Benzyl 4-{[(cyanomethyl)(propyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2973823.png)

![7-[(Benzyloxy)methyl]-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2973824.png)

![(1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2973828.png)

![[1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2973831.png)